
4-(3-Hydroxyanilino)-4-oxo-2-butenoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Hydroxyanilino)-4-oxo-2-butenoic acid, also known as HABA, is a chemical compound that is widely used in scientific research. It is a derivative of salicylic acid and has a wide range of applications in the field of biochemistry and molecular biology.
Scientific Research Applications
4-(3-Hydroxyanilino)-4-oxo-2-butenoic acid is widely used in scientific research as a reagent for the determination of proteins. It is used in the Bradford assay, which is a commonly used method for protein quantification. This compound reacts with the amino acid residues of proteins, resulting in a color change that can be measured spectrophotometrically. This compound is also used in the determination of serum albumin, which is an important marker for liver and kidney function.
Mechanism of Action
The mechanism of action of 4-(3-Hydroxyanilino)-4-oxo-2-butenoic acid is based on its ability to react with amino acid residues of proteins. This compound contains a chromophore that absorbs light at a specific wavelength. When this compound reacts with proteins, the chromophore becomes more exposed, resulting in a shift in the absorption spectrum. This shift can be measured spectrophotometrically and is used to determine the concentration of proteins.
Biochemical and Physiological Effects:
This compound has no known biochemical or physiological effects on living organisms. It is a non-toxic compound and is considered safe for use in laboratory experiments.
Advantages and Limitations for Lab Experiments
The main advantage of using 4-(3-Hydroxyanilino)-4-oxo-2-butenoic acid in laboratory experiments is its high sensitivity and specificity for protein quantification. It is a relatively simple and inexpensive method that can be used to determine protein concentrations in a wide range of samples. However, this compound has some limitations. It is not suitable for the determination of low concentrations of proteins, and it can interfere with other substances in the sample.
Future Directions
There are several future directions for the use of 4-(3-Hydroxyanilino)-4-oxo-2-butenoic acid in scientific research. One possible direction is the development of new assays for the determination of specific proteins. This compound can be modified to target specific amino acid residues, allowing for the selective determination of certain proteins. Another possible direction is the use of this compound in the development of new diagnostic tools for the detection of diseases. This compound can be used to determine the concentration of specific proteins in biological samples, which can be used as a diagnostic marker for certain diseases.
Conclusion:
In conclusion, this compound is a widely used reagent in scientific research. It is a simple and inexpensive method for the determination of protein concentrations in biological samples. This compound has no known biochemical or physiological effects and is considered safe for use in laboratory experiments. There are several future directions for the use of this compound in scientific research, including the development of new assays for the determination of specific proteins and the use of this compound in the development of new diagnostic tools for the detection of diseases.
Synthesis Methods
4-(3-Hydroxyanilino)-4-oxo-2-butenoic acid can be synthesized by the reaction of salicylic acid with 3-aminophenol in the presence of acetic anhydride. The resulting compound is then oxidized with potassium permanganate to obtain this compound. The synthesis of this compound is a relatively simple process, and the compound can be obtained in high yields.
properties
Molecular Formula |
C10H9NO4 |
|---|---|
Molecular Weight |
207.18 g/mol |
IUPAC Name |
(E)-4-(3-hydroxyanilino)-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C10H9NO4/c12-8-3-1-2-7(6-8)11-9(13)4-5-10(14)15/h1-6,12H,(H,11,13)(H,14,15)/b5-4+ |
InChI Key |
VQMUMKLDPCHPPU-SNAWJCMRSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)O)NC(=O)/C=C/C(=O)O |
SMILES |
C1=CC(=CC(=C1)O)NC(=O)C=CC(=O)O |
Canonical SMILES |
C1=CC(=CC(=C1)O)NC(=O)C=CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




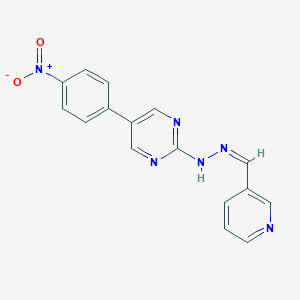
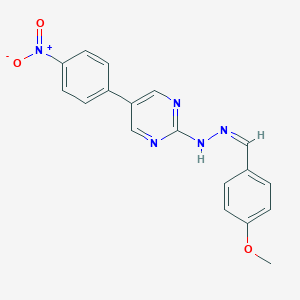
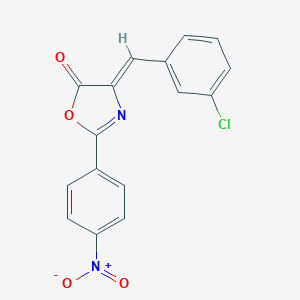

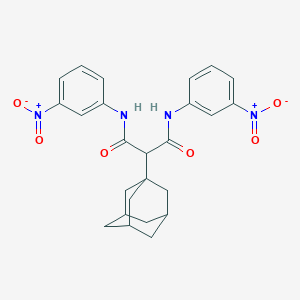
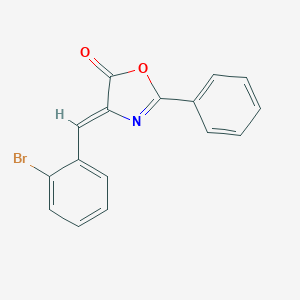
![2-(acetyloxy)-4-[(5-oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]phenyl acetate](/img/structure/B274260.png)


![1-(2,4,5-Trimethylphenyl)ethanone [1-(2,4,5-trimethylphenyl)ethylidene]hydrazone](/img/structure/B274266.png)
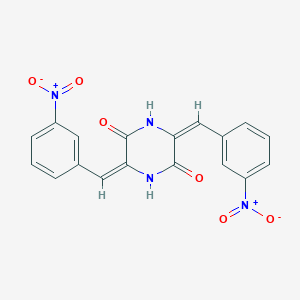

![4-[[(Z)-(2-oxonaphthalen-1-ylidene)methyl]amino]benzoic acid](/img/structure/B274274.png)